molecular formula C11H20N2O3 B3106722 tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 159991-18-1

tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No. B3106722
CAS RN: 159991-18-1
M. Wt: 228.29
InChI Key: AUXXIKSVHUSTOA-BDAKNGLRSA-N
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Description

1,4-Oxazine is a fundamental heterocyclic compound . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically . It is shown to exist in solution entirely as the 4 H -isomer .


Synthesis Analysis

A breakthrough in the area occurred in 2007 when Coudert, Gillaizeau and co-workers described the three-step conversion of 4via5 into 6, thus making a simple monosubstituted 1,4-oxazine readily available for the first time . They reported the removal of the tert-butoxycarbonyl group from 6 to generate the parent 1,4-oxazine 1 together with its spectroscopic characterisation .


Molecular Structure Analysis

X-ray structure determination of the N-Boc precursor shows significant deviations from theoretically predicted geometric parameters .


Chemical Reactions Analysis

The reaction of α-aminoalkylnaphthols/phenols, commonly known as Betti bases, are irradiated with white light-emitting diode (LED, 23 W) in dimethyl sulfoxide (DMSO) solvent in an open reaction vessel at room temperature, cyclization takes place via α-C–H activation of tertiary amine moiety and forms a new C–O bond .


Physical And Chemical Properties Analysis

While six-membered ring heterocycles containing two group 15 atoms, exemplified by the three isomeric diazines, are well known, stable aromatic compounds, neutral analogues containing one or more group 16 atoms cannot be aromatic and are much less stable .

Scientific Research Applications

Organic Synthesis and Heterocycle Formation

  • The compound has been utilized in anionic cascade recyclizations to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, demonstrating its role in the efficient synthesis of triazine derivatives with potential biological applications (Ivanov, 2020).
  • It serves as a key intermediate in a two-step synthesis process leading to hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds, highlighting its versatility in generating functionally diverse heterocycles (Obreza & Urleb, 2003).

Novel Reaction Pathways and Derivatives

  • Research has explored its use in synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating its value in the development of novel chemical entities with potential for further functionalization and study in various scientific domains (Ivanov et al., 2017).
  • A gold-catalyzed approach utilizing N,O-acetals and ynamides with this compound has been developed for constructing heterocycles like 6-(tert-butyldimethylsilyl)oxy-tetrahydropyrrolo[1,2-c][1,3]oxazin-1-ones, showcasing the compound's utility in facilitating novel catalytic reactions and the synthesis of oxazinones (Zhang et al., 2020).

Mechanism of Action

The mechanism of action for the synthesis of 1,3-oxazines involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light .

Future Directions

The field of green chemistry and sustainable development is gaining importance . In the last two decades, C–H functionalization has gained attention for the synthesis of organic molecules . This could be a potential future direction for the synthesis of compounds like “tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate”.

properties

IUPAC Name

tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138027-02-8
Record name rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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